

Physical and chemical properties of 1,1,1-Tribromoacetone.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1-Tribromoacetone

Cat. No.: B11932703

[Get Quote](#)

An In-depth Technical Guide to 1,1,1-Tribromoacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,1,1-tribromoacetone**. The information is compiled to support research, drug development, and other scientific applications where this compound may be of interest.

Chemical and Physical Properties

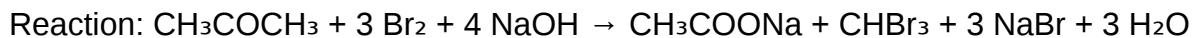
1,1,1-Tribromoacetone, with the CAS number 3770-98-7, is a halogenated ketone.^[1] Its fundamental properties are summarized in the tables below. Note that some data are computationally predicted due to the limited availability of experimentally determined values in published literature.

Table 1: General and Physical Properties of **1,1,1-Tribromoacetone**

Property	Value	Source(s)
Molecular Formula	C ₃ H ₃ Br ₃ O	[1]
Molecular Weight	294.77 g/mol	[1]
IUPAC Name	1,1,1-tribromopropan-2-one	[1]
Synonyms	Tribromoaceton, 1,1,1-Tribromopropanone	[1]
Computed XLogP3	2.3	[2]
Computed Topological Polar Surface Area	17.1 Å ²	[2]

Table 2: Computed Physicochemical Properties of **1,1,1-Tribromoacetone**

Property	Value	Source(s)
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]
Exact Mass	291.77340 Da	[2]
Monoisotopic Mass	291.77340 Da	[2]
Heavy Atom Count	7	[2]
Formal Charge	0	[2]
Complexity	82.7	[2]


Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1,1,1-tribromoacetone** is not readily available in the reviewed literature. However, its synthesis is expected to proceed via

the haloform reaction, which involves the exhaustive halogenation of a methyl ketone in the presence of a base.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

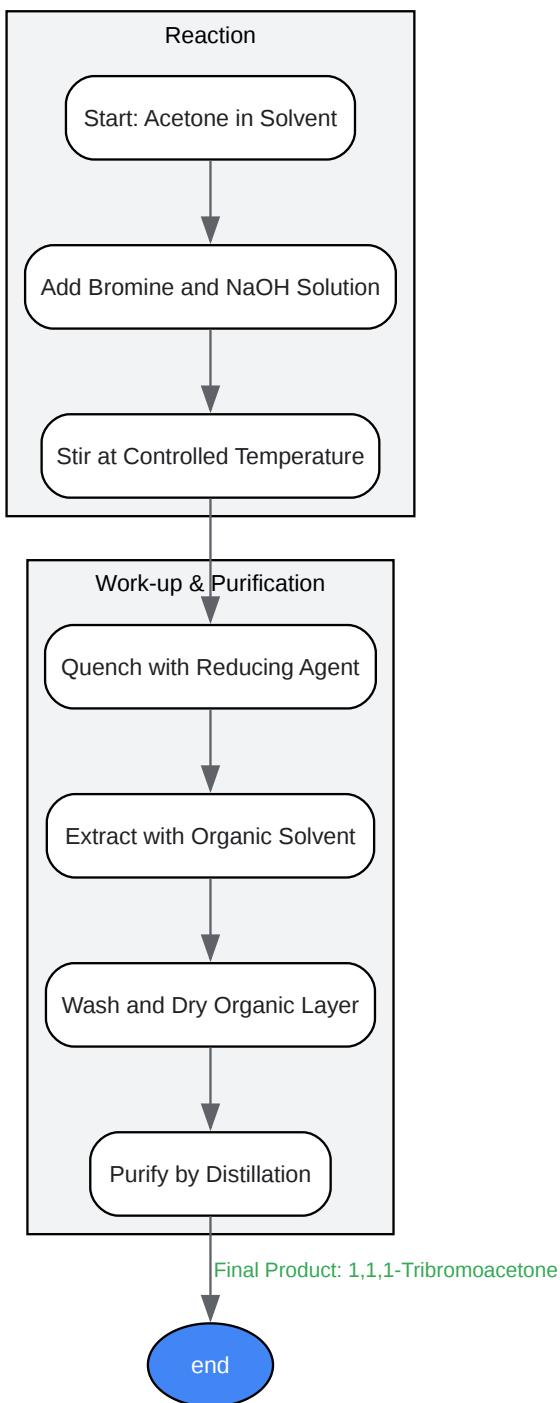
Proposed Synthesis via Haloform Reaction

The following is a generalized, proposed protocol for the synthesis of **1,1,1-tribromoacetone** from acetone, based on the principles of the haloform reaction.

Materials:

- Acetone
- Bromine
- Sodium hydroxide (aqueous solution)
- Diethyl ether (or other suitable organic solvent for extraction)
- Anhydrous magnesium sulfate (or other suitable drying agent)
- Distillation apparatus

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetone in a suitable solvent (e.g., water or a water/t-butanol mixture). Cool the flask in an ice bath.
- Addition of Base and Halogen: Slowly and concurrently add an aqueous solution of sodium hydroxide and bromine to the cooled acetone solution with vigorous stirring. The rate of addition should be controlled to maintain a low reaction temperature. The bromine color should disappear as it is consumed. An excess of bromine and base is required to ensure complete tri-halogenation.
- Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. After the addition is complete, allow the reaction to stir for a specified time at a

controlled temperature to ensure completion.

- Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any excess bromine.
- Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.
- Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude **1,1,1-tribromoacetone** can then be purified by distillation under reduced pressure.

Diagram of Proposed Synthesis Workflow

Proposed Synthesis Workflow for 1,1,1-Tribromoacetone

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1,1,1-tribromoacetone**.

Spectral Data (Predicted)

Experimental spectral data for **1,1,1-tribromoacetone** is not readily available. The following are predicted spectra and their interpretations.

Predicted ^1H NMR Spectrum

- Prediction: A single peak is expected for the three equivalent protons of the methyl group (CH_3).
- Chemical Shift (δ): The chemical shift of this singlet would be significantly downfield from that of acetone ($\delta \approx 2.17$ ppm) due to the strong electron-withdrawing effect of the adjacent tribromomethyl group (CBr_3). A predicted range could be around δ 2.5-3.0 ppm.

Predicted ^{13}C NMR Spectrum

- Prediction: Two signals are expected in the ^{13}C NMR spectrum.
- Assignments:
 - Carbonyl Carbon (C=O): This peak would appear in the typical range for ketones, but potentially shifted slightly due to the electron-withdrawing bromine atoms. A predicted range is δ 190-200 ppm.
 - Tribromomethyl Carbon ($-\text{CBr}_3$): This carbon is directly attached to three bromine atoms, which would cause a significant upfield shift compared to a typical methyl group. A predicted range is δ 30-40 ppm.
 - Methyl Carbon ($-\text{CH}_3$): This carbon would also be influenced by the adjacent carbonyl and tribromomethyl groups, likely appearing in the range of δ 25-35 ppm.

Predicted IR Spectrum

- Key Absorptions:
 - C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected. Due to the electron-withdrawing effect of the bromine atoms, this peak would

likely be shifted to a higher wavenumber compared to acetone (approx. 1715 cm^{-1}). A predicted range is $1725\text{-}1745\text{ cm}^{-1}$.

- C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methyl group would be observed in the range of $2900\text{-}3000\text{ cm}^{-1}$.
- C-H Bend: Bending vibrations for the methyl group would appear around $1350\text{-}1450\text{ cm}^{-1}$.
- C-Br Stretch: One or more strong absorptions corresponding to the C-Br stretching vibrations would be expected in the fingerprint region, typically between $500\text{-}700\text{ cm}^{-1}$.

Chemical Reactivity and Stability

- Reactivity with Nucleophiles: The carbonyl carbon of **1,1,1-tribromoacetone** is electrophilic and susceptible to attack by nucleophiles. The tribromomethyl group is a good leaving group, which can facilitate cleavage of the C-C bond after nucleophilic attack at the carbonyl, as seen in the final step of the haloform reaction.
- Stability: Halogenated ketones can be sensitive to light and base. It is advisable to store **1,1,1-tribromoacetone** in a cool, dark place.

Biological Activity

Information regarding the specific biological activity of **1,1,1-tribromoacetone** is limited. It is listed by some chemical suppliers as a "drug derivative" and an "inhibitor," but without further details on its targets or mechanism of action.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Further research is required to elucidate its pharmacological profile.

Safety Information

- Hazards: As a halogenated ketone, **1,1,1-tribromoacetone** should be handled with care. It is expected to be an irritant to the eyes, skin, and respiratory system.
- Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided synthesis protocol is a generalized suggestion and has not been optimized. All

laboratory work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets. The spectral data presented is predicted and should be confirmed with experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Visualizer loader [nmrdb.org]
- 2. 1,1,1-Tribromoacetone | C3H3Br3O | CID 536749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Haloform reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Visualizer loader [nmrdb.org]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. scribd.com [scribd.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. PROSPRE [prospre.ca]
- 12. 1,1,1-Tribromoacetone | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 13. quora.com [quora.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1,1,1-Tribromoacetone.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932703#physical-and-chemical-properties-of-1-1-1-tribromoacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com